Cbz-4-Methyl-D-Phenylalanine
Description
Contextualization of Modified Amino Acids within Organic and Medicinal Chemistry
Modified amino acids are foundational to modern organic and medicinal chemistry. acs.org They serve as versatile building blocks for synthesizing complex molecules and are integral to the development of peptidomimetics, which are compounds that mimic the structure and function of peptides. acs.orgwhiterose.ac.uk The introduction of modifications to the basic amino acid structure—such as altering the side chain, changing the stereochemistry, or adding protecting groups—allows chemists to fine-tune the properties of the resulting molecules. whiterose.ac.uknih.gov This can lead to enhanced biological activity, improved stability, and reduced cytotoxicity. nih.gov
The strategic use of modified amino acids has led to significant advancements in drug discovery and materials science. acs.orgnih.gov For instance, incorporating unnatural amino acids into peptides can alter their conformation and resistance to enzymatic degradation, which is a critical factor in the development of therapeutic peptides. jpt.com
Significance of D-Amino Acid Chirality in Molecular Design
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, with profound implications for biological activity. jpt.com Amino acids, with the exception of glycine, are chiral and exist as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. jpt.comwikipedia.org While L-amino acids are the predominant form found in proteins in nature, D-amino acids play crucial roles in various biological processes, particularly in bacteria and as signaling molecules. jpt.comwikipedia.org
In molecular design, the use of D-amino acids is a powerful strategy. nih.govoup.com Incorporating D-amino acids into peptides can significantly increase their stability by making them resistant to proteases, which are enzymes that typically recognize and degrade peptides composed of L-amino acids. jpt.com This enhanced stability is a highly desirable trait for therapeutic peptides. jpt.comnih.gov Furthermore, the D-configuration can influence the peptide's three-dimensional structure, leading to unique binding affinities and biological activities that differ from their L-counterparts. nih.govnih.gov The conformational propensities of D-amino acids are generally considered to be the inverse of their L-enantiomers. nih.gov
Role of the Carbobenzyloxy (Cbz) Protecting Group in Amino Acid and Peptide Chemistry
The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis and organic chemistry. total-synthesis.combachem.comnumberanalytics.com Introduced by Leonidas Zervas and Max Bergmann, the Cbz group was instrumental in advancing the field of controlled peptide synthesis. total-synthesis.com It effectively "masks" the reactive amino group, preventing it from participating in unwanted side reactions during the formation of peptide bonds. numberanalytics.comontosight.ai
The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comnumberanalytics.com One of the key advantages of the Cbz group is its stability under a variety of reaction conditions, including those involving bases and mild acids. total-synthesis.comhighfine.com It is orthogonal to other common protecting groups like Boc and Fmoc, meaning they can be selectively removed without affecting each other. total-synthesis.com The Cbz group is most commonly removed by hydrogenolysis, a reduction reaction that is both clean and efficient. total-synthesis.com
Overview of Phenylalanine Derivatives with Orthogonal Side Chain Modifications
Phenylalanine is a common target for chemical modification due to its aromatic side chain, which can be readily functionalized. nih.gov These modifications can significantly impact the properties of the resulting molecule. For example, the introduction of halogen atoms to the phenyl ring can influence self-assembly and hydrogelation properties. rsc.orgrsc.org
The synthesis of phenylalanine derivatives with various side chain modifications has been extensively explored. These modifications can range from simple substitutions on the phenyl ring to the introduction of more complex functionalities. biorxiv.orgbeilstein-journals.org For instance, the synthesis of 4-borono-L-phenylalanine, a key compound for boron neutron capture therapy, has been achieved through palladium-catalyzed cross-coupling reactions. researchgate.net These modifications are crucial for developing novel materials and therapeutic agents with tailored properties. nih.govnih.gov
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Cbz-D-Phenylalanine | 2448-45-5 | C17H17NO4 | 299.32 |
| N-Cbz-DL-4-methylPhenylalanine | 17191-48-9 | C18H19NO4 | 313.35 |
| N-Cbz-4-methyl-L-phenylalanine | 49759-58-2 | C18H19NO4 | 313.35 |
| 4-Methyl-D-phenylalanine | 49759-61-7 | C10H13NO2 | 179.22 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2R)-3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChI Key |
CSDULTGTPASESO-MRXNPFEDSA-N |
SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies for Cbz 4 Methyl D Phenylalanine and Analogues
Stereoselective Synthesis of D-Phenylalanine Scaffold
Achieving the desired D-configuration at the stereocenter is a critical challenge in the synthesis of Cbz-4-Methyl-D-Phenylalanine. Various strategies have been developed to address this, ranging from enantioselective catalysis to the use of biological systems and chiral auxiliaries.
Enantioselective Approaches for p-Substituted D-Phenylalanines
Enantioselective methods provide a direct route to chiral D-amino acids from prochiral precursors. One prominent approach involves the asymmetric hydrogenation of dehydroamino acid derivatives. For instance, a seven-step synthesis of an N-BOC protected D-phenylalanine derivative was developed for large-scale production, with the key step being the asymmetric hydrogenation of an N-acetyl dehydroamino-acid. This method highlights the industrial applicability of enantioselective catalysis in preparing D-phenylalanine analogues.
Another powerful technique is chemoenzymatic deracemization. This one-pot approach couples phenylalanine ammonia lyase (PAL) amination with a stereoselective oxidation and nonselective reduction cycle. This method has been successfully applied to the synthesis of substituted D-phenylalanines from inexpensive cinnamic acids, achieving high yields and excellent optical purity. For example, the conversion of p-nitrocinnamic acid to D-p-nitrophenylalanine resulted in a 71% conversion with a 96% enantiomeric excess (ee) semanticscholar.org. The use of engineered PAL variants can further enhance the yield and enantioselectivity of the D-configured product nih.gov.
Phase transfer catalysis offers another avenue for the asymmetric synthesis of phenylalanine derivatives. Using pseudoenantiomeric cinchona alkaloid quaternary ammonium salts as catalysts, the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl (B1604629) bromides can produce both (R)- and (S)-enantiomers of unnatural α-amino acids in excellent yields and with high enantioselectivity. The choice of catalyst dictates the stereochemical outcome, providing a predictable and controllable synthetic route.
Biocatalytic Strategies for D-Amino Acid Production (e.g., Stereoinversion)
Biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical synthesis for the production of D-amino acids. A particularly effective strategy is the stereoinversion of readily available L-amino acids. This is often achieved through a one-pot cascade reaction involving two key enzymes: an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH).
In this cascade, the L-amino acid is first deaminated by LAAD to its corresponding α-keto acid. Subsequently, the α-keto acid undergoes stereoselective reductive amination catalyzed by DAADH to yield the D-amino acid. To drive the reductive amination, a cofactor regeneration system, often employing formate dehydrogenase (FDH), is integrated to recycle NADPH. This system has been shown to convert a variety of aromatic and aliphatic L-amino acids into their D-enantiomers with high conversion rates and enantiomeric excesses, often exceeding 99% nih.gov.
The efficiency of this biocatalytic system can be further enhanced through an in vivo cascade within a whole-cell biocatalyst. By co-expressing the necessary enzymes in a microbial host such as Escherichia coli, the stereoinversion can be performed without the need for enzyme purification. This whole-cell approach has demonstrated quantitative yields and over 99% ee for the conversion of L-phenylalanine to D-phenylalanine.
Table 1: Biocatalytic Stereoinversion of L-Amino Acids to D-Amino Acids
| L-Amino Acid Substrate | Biocatalyst System | Conversion (%) | Enantiomeric Excess (ee %) of D-Amino Acid |
|---|---|---|---|
| L-Phenylalanine | E. coli whole-cell with LAAD, DAADH, FDH | >99 | >99 |
| L-p-Nitrophenylalanine | PAL and LAAD/NH3:BH3 | 71 | 96 |
| Various aromatic and aliphatic L-amino acids | LAAD and StDAPDH variant | Quantitative | >99 |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in the synthesis of α-amino acids. The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product.
A well-established method is the Schöllkopf bis-lactim ether synthesis . In this approach, a dipeptide derived from glycine and a chiral auxiliary, typically (R)-valine, is cyclized to a diketopiperazine. After conversion to the bis-lactim ether, the prochiral glycine unit is deprotonated, and the resulting anion is alkylated. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the anion, leading to highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the dipeptide, affording the desired D-amino acid methyl ester with high enantiomeric purity, often exceeding 95% ee. This method is versatile and can be used to synthesize a wide range of unnatural amino acids wikipedia.org.
Another widely used class of chiral auxiliaries are the Evans oxazolidinones . These are typically derived from chiral amino alcohols, such as those obtained from phenylalanine or valine. The auxiliary is acylated, and the resulting imide is enolized and then alkylated. The conformation of the enolate is fixed by chelation to a metal cation, and the bulky substituent on the oxazolidinone ring directs the incoming electrophile to the opposite face, resulting in a highly diastereoselective reaction. After the alkylation step, the auxiliary can be cleaved under various conditions to provide the chiral carboxylic acid, alcohol, or other derivatives. The Evans auxiliary approach is known for its high and predictable stereocontrol.
Introduction and Manipulation of the 4-Methyl Moiety on the Phenyl Ring
The synthesis of this compound requires the specific placement of a methyl group at the para-position of the phenyl ring. This can be achieved either by starting with a pre-functionalized aromatic ring or by regioselective functionalization of the phenylalanine scaffold.
Regioselective Functionalization Strategies
Direct and regioselective functionalization of the phenylalanine phenyl ring presents a synthetic challenge due to the presence of multiple reactive sites. Electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation, are classic methods for introducing alkyl groups onto an aromatic ring. In the context of phenylalanine, the amino and carboxyl groups must be appropriately protected to prevent side reactions and to direct the substitution to the desired position. The directing effect of the protected amino acid side chain typically favors ortho- and para-substitution. By carefully selecting the protecting groups, catalyst, and reaction conditions, it is possible to favor the formation of the para-substituted product. For instance, Friedel-Crafts acylation of a protected phenylalanine derivative followed by reduction can be a viable route to the 4-methyl derivative.
Biocatalytic approaches using methyltransferases are also emerging as powerful tools for regioselective alkylation. These enzymes can exhibit remarkable specificity for a particular position on an aromatic ring.
Synthetic Routes to Alkylated Phenylalanine Derivatives
An alternative and often more straightforward approach to 4-methyl-D-phenylalanine is to begin with a commercially available or readily synthesized para-methylated starting material. For example, 4-methylbenzyl bromide can be used as the electrophile in the chiral auxiliary-mediated syntheses described in section 2.1.3.
In the Schöllkopf method, the lithiated bis-lactim ether of the glycine-valine diketopiperazine can be alkylated with 4-methylbenzyl bromide to introduce the 4-methylphenylmethyl side chain with high diastereoselectivity. Subsequent hydrolysis would then yield 4-methyl-D-phenylalanine methyl ester.
Similarly, in an Evans auxiliary-based synthesis, the enolate of the acylated oxazolidinone can be reacted with 4-methylbenzyl bromide to install the desired side chain. Cleavage of the auxiliary would then provide the enantiomerically enriched 4-methylphenylalanine derivative.
Carbobenzyloxy (Cbz) Protection Strategies in Amino Acid Synthesis
The Cbz group is a key amine protecting group, valued for its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. This allows for the selective deprotection of the N-terminus, a critical step in the iterative process of peptide chain elongation.
N-Terminal Protection Methods for Amino Acids
The introduction of the Cbz group to the N-terminus of an amino acid is a fundamental step in preparing it for peptide synthesis. This process, known as N-protection, effectively shields the nucleophilic amino group from participating in unintended reactions during the activation and coupling of the carboxyl group.
A widely employed method for the N-Cbz protection of amino acids is the Schotten-Baumann reaction. This involves the treatment of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. nih.govresearchgate.net A base, such as sodium carbonate or sodium bicarbonate, is used to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. nih.gov The reaction is typically carried out in a biphasic system of an organic solvent and water. The pH of the aqueous phase is a critical parameter and is generally maintained between 8 and 10 to ensure the amino group is sufficiently nucleophilic while minimizing the risk of racemization. nih.gov
Beyond the classical Schotten-Baumann conditions, several other reagents and protocols have been developed for Cbz protection. These include the use of other activated Cbz sources like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in terms of ease of handling and reaction workup. nih.gov The reaction mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Cbz reagent.
The choice of solvent and base can be tailored to the specific amino acid and desired reaction conditions. For instance, non-aqueous conditions using an organic base in a solvent like dichloromethane can also be employed. nih.gov The versatility of these methods allows for the efficient Cbz protection of a wide array of amino acids, a crucial prerequisite for their use in peptide synthesis.
| Method | Cbz Reagent | Typical Base | Solvent System | Key Considerations |
| Schotten-Baumann | Benzyl chloroformate (Cbz-Cl) | Sodium Carbonate/Bicarbonate | Organic/Aqueous | pH control is critical to prevent racemization. nih.gov |
| Activated Ester | N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Organic Base (e.g., Triethylamine) | Anhydrous Organic Solvent | Often provides cleaner reactions and easier purification. nih.gov |
Selective Deprotection Conditions and Orthogonality Considerations
A cornerstone of modern peptide synthesis is the concept of orthogonality, which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other. nih.gov The Cbz group plays a significant role in orthogonal protection schemes due to its unique deprotection conditions.
The most common method for the removal of the Cbz group is catalytic hydrogenolysis. nih.gov This reaction involves the treatment of the Cbz-protected amino acid or peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, and yields the free amine, toluene, and carbon dioxide as byproducts. This method is highly selective and generally does not affect other common protecting groups such as the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which are stable to hydrogenolysis. researchgate.net
While hydrogenolysis is the preferred method, alternative deprotection strategies exist for substrates that are incompatible with catalytic hydrogenation, for example, those containing sulfur or other catalyst poisons. Acid-mediated deprotection using strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can also cleave the Cbz group, although these conditions are harsher and may affect other acid-labile protecting groups. researchgate.net More recently, methods utilizing Lewis acids in combination with solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed for selective N-Cbz deprotection. ub.edureddit.com Other non-hydrogenolytic methods include the use of transfer hydrogenation with reagents like ammonium formate in the presence of a palladium catalyst, which can be advantageous in terms of experimental setup. merckmillipore.com
The orthogonality of the Cbz group with other protecting groups is a powerful tool in the synthesis of complex peptides and their analogues. For instance, in a synthetic strategy employing both Cbz and Boc protecting groups, the Boc group can be selectively removed with a mild acid like trifluoroacetic acid (TFA) while the Cbz group remains intact. nih.gov Conversely, the Cbz group can be removed by hydrogenolysis without affecting the Boc group. This orthogonal relationship allows for the precise and controlled deprotection of specific sites on a growing peptide chain, enabling the synthesis of branched or cyclic peptides.
| Deprotection Method | Reagents | Conditions | Orthogonality |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, Room Temperature | Orthogonal to Boc, Fmoc. researchgate.net |
| Acidolysis | HBr/AcOH | Harsh Acidic | Not orthogonal to other acid-labile groups. researchgate.net |
| Lewis Acid-Mediated | AlCl₃, HFIP | Mild | Can be orthogonal to Bn protecting groups. ub.edureddit.com |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Mild | Orthogonal to Boc, Fmoc. merckmillipore.com |
Chemical Coupling Procedures for Cbz-Protected Amino Acids
Once an amino acid is N-terminally protected with a Cbz group, its carboxyl group can be activated to facilitate the formation of an amide bond with the free amino group of another amino acid or peptide. This coupling step is the essence of peptide synthesis and can be carried out in either a solution-phase or solid-phase format.
Solution-Phase Amide Bond Formation Techniques
In solution-phase peptide synthesis, all reactants are dissolved in a suitable organic solvent. Several methods have been developed for the activation of the carboxyl group of a Cbz-protected amino acid to promote efficient amide bond formation while minimizing side reactions, particularly racemization.
One of the most established techniques is the carbodiimide method . Reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid. nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To suppress racemization and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. nih.gov HOBt reacts with the O-acylisourea to form an active ester, which then reacts with the amine component to form the peptide bond.
The mixed anhydride method is another classical and effective technique. ub.edu In this approach, the Cbz-protected amino acid is treated with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. peptide.com This forms a mixed carboxylic-carbonic anhydride, which is a highly activated species that readily reacts with the amino component. Careful control of the reaction temperature is crucial to minimize side reactions.
The active ester method involves the pre-formation of an ester of the Cbz-protected amino acid with a phenol that has an electron-withdrawing substituent, such as p-nitrophenol or pentafluorophenol. These active esters are stable enough to be isolated and purified, yet sufficiently reactive to undergo aminolysis with the amino component of the growing peptide chain under mild conditions. researchgate.net
| Coupling Technique | Activating Reagent(s) | Key Intermediate | Advantages |
| Carbodiimide | DCC/HOBt or DIC/HOBt | O-acylisourea/HOBt ester | High coupling efficiency, suppressed racemization with additive. nih.gov |
| Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine | Mixed carboxylic-carbonic anhydride | Rapid and efficient coupling. ub.edupeptide.com |
| Active Ester | p-Nitrophenyl acetate, Pentafluorophenyl acetate | Activated ester | Stable intermediates, mild coupling conditions. researchgate.net |
Solid-Phase Peptide Synthesis Adaptations for Cbz-Amino Acids
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the dominant methodology for peptide synthesis due to its efficiency and ease of automation. nih.gov While the Fmoc/tBu strategy is the most common approach in modern SPPS, the Cbz group can also be utilized, particularly in specific applications or in combination with other orthogonal protecting groups.
For SPPS strategies that rely on the Cbz group for N-terminal protection throughout the synthesis, a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is often employed. peptide.com In this approach, a Merrifield resin is typically used, and the peptide is assembled using Boc for temporary N-terminal protection and benzyl-based groups for side-chain protection. peptide.com The Cbz group can be used for the N-terminal protection of the final amino acid. The final cleavage from the Merrifield resin is achieved using strong acids like anhydrous HF, which also removes the benzyl-based side-chain protecting groups. peptide.com
The coupling of Cbz-amino acids in SPPS generally utilizes the same coupling reagents as in solution-phase synthesis, such as DIC/HOBt or HBTU/HOBt. peptide.com The choice of coupling conditions must be optimized to ensure complete reaction on the solid support. The orthogonality of the Cbz group to the Fmoc and Boc groups allows for flexible synthetic designs, enabling the preparation of complex peptides with specific N-terminal modifications. ub.edu
| SPPS Strategy | Resin | N-Terminal Protection | Cleavage Condition |
| Fmoc/tBu with N-terminal Cbz | Wang Resin | Fmoc (temporary), Cbz (final) | TFA researchgate.net |
| Boc/Bzl with N-terminal Cbz | Merrifield Resin | Boc (temporary), Cbz (final) | HF peptide.com |
Cbz 4 Methyl D Phenylalanine As a Versatile Chiral Building Block
Integration into Peptide and Peptidomimetic Structures
The incorporation of Cbz-4-Methyl-D-Phenylalanine into peptide chains is a strategic approach to modulate their structure and function. Peptidomimetics, compounds that mimic the structure of natural peptides, often utilize such unnatural amino acids to overcome the inherent limitations of peptide-based drugs, such as poor stability and low bioavailability. sigmaaldrich.combiosynth.com The presence of the 4-methyl group enhances the hydrophobicity of the side chain, which can be valuable in designing bioactive peptides and pharmaceuticals that require specific hydrophobic interactions for target binding. chemimpex.com
Design of Conformationally Constrained Peptidomimetics
A primary application of this compound is in the design of peptides with restricted conformational freedom. The spatial arrangement of a peptide backbone is a key determinant of its biological activity. By introducing a D-amino acid, the typical helical or sheet structures formed by L-amino acids are disrupted, forcing the peptide chain to adopt specific, often more rigid, conformations. nih.gov This conformational constraint can lock a peptide into its bioactive shape, potentially increasing its binding affinity and selectivity for a biological target. imperial.ac.uk
The combination of the D-configuration and the steric bulk of the 4-methylphenyl group influences the allowable torsion angles of the peptide backbone, making it a valuable tool for stabilizing specific secondary structures like β-turns. nih.gov
Table 1: Influence of Amino Acid Modifications on Peptide Conformation
| Modification | Structural Effect | Desired Outcome |
|---|---|---|
| D-Amino Acid Substitution | Alters backbone torsion angles; disrupts L-amino acid secondary structures. nih.govnih.gov | Induces specific turns or rigid conformations; enhances target selectivity. |
| N-Methylation | Restricts rotation around the N-Cα bond; removes hydrogen bond donor. | Increases membrane permeability; enhances proteolytic resistance. |
| α-Methylation | Constrains backbone dihedral angles (φ, ψ). nih.gov | Stabilizes helical structures; improves metabolic stability. nih.gov |
| Side-Chain Modification (e.g., 4-Methyl) | Increases hydrophobicity and steric bulk. chemimpex.com | Enhances binding affinity through specific hydrophobic interactions. chemimpex.com |
Strategies for Enhancing Proteolytic Stability in Peptide Analogues
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. frontiersin.org Proteases are enzymes that are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. researchgate.net The introduction of a D-amino acid, such as 4-Methyl-D-Phenylalanine, into a peptide sequence renders it significantly more resistant to proteolytic degradation. nih.govnih.gov This is because the D-enantiomer does not fit into the active site of most common proteases. researchgate.net This enhanced stability leads to a longer in vivo half-life, which is a critical attribute for a successful drug. biosyn.com
Research has consistently shown that peptides containing D-amino acid substitutions are highly stable against enzymatic treatment. nih.govoup.com This strategy is a cornerstone of peptidomimetic design, aiming to create drug candidates with improved pharmacokinetic profiles. nih.gov
Table 2: Comparative Stability of L-Amino Acid vs. D-Amino Acid Containing Peptides
| Peptide Type | Susceptibility to Proteases | In Vivo Half-Life | Rationale |
|---|---|---|---|
| All L-Amino Acid Peptide | High | Short | Proteases are chiral and optimized to recognize and cleave L-amino acid sequences. researchgate.net |
| Peptide with D-Amino Acid Substitution | Low to Very Low | Significantly Longer | The D-configuration does not fit the active site of most endogenous proteases, thus preventing cleavage. nih.govnih.govoup.com |
Utilization in the Construction of Molecular Scaffolds for Chemical Exploration
Beyond its use in linear or cyclic peptides, this compound serves as a valuable molecular scaffold. Its well-defined three-dimensional structure and multiple functional groups (the protected amine, the carboxylic acid, and the aromatic ring) provide a robust starting point for chemical synthesis. researchgate.netsigmaaldrich.com
Frameworks for Ligand Design in Chemical Biology
In chemical biology and drug design, a molecular scaffold is a core structure upon which other chemical moieties can be systematically added. The rigid and chiral nature of this compound makes it an excellent framework for designing ligands that can bind to biological targets with high specificity. enamine.net Almost all biological targets are chiral, and their interactions with drugs require a strict match of chirality. Starting with a defined stereocenter ensures that the resulting ligands are enantiomerically pure, which is crucial for selective biological activity. The 4-methylphenyl side chain provides a defined hydrophobic element that can be oriented to fit into corresponding pockets in a target protein or receptor.
Precursors for Complex Chemical Architectures
The chemical handles on this compound allow for its use as a precursor in the synthesis of more complex, non-peptidic molecules. buchler-gmbh.com The carbobenzyloxy (Cbz) group is a stable and reliable protecting group for the amine, compatible with a wide range of reaction conditions but readily removable when needed. vectorlabs.comorganic-chemistry.orgtotal-synthesis.com The carboxylic acid can be converted into esters, amides, or alcohols, while the aromatic ring can undergo various modifications. This versatility allows chemists to build intricate, multi-ring systems or other complex architectures from a relatively simple and commercially available chiral starting material. acs.org
Contribution to Unnatural Amino Acid Libraries for Chemical Diversification
This compound is an example of the thousands of unnatural amino acids (UAAs) that are indispensable tools in modern drug discovery. sigmaaldrich.com These compounds vastly expand the chemical space available to medicinal chemists beyond the 20 proteinogenic amino acids. biosynth.com
By incorporating UAAs like this compound into combinatorial libraries, researchers can generate enormous collections of diverse molecules for high-throughput screening. sigmaaldrich.com This chemical diversification increases the probability of identifying novel drug candidates with desired properties, such as enhanced potency, improved stability, or novel mechanisms of action. researchgate.netbiosyn.com The ability to systematically alter the side chain, stereochemistry, and backbone of peptides allows for the fine-tuning of their pharmacological profiles. biosynth.com
Table 3: Chemical Diversification via Phenylalanine Analogues
| Phenylalanine Analogue | Modification | Potential New Property |
|---|---|---|
| 4-Methyl-D-Phenylalanine | D-stereocenter, para-methyl group | Proteolytic stability, altered conformation, enhanced hydrophobicity. chemimpex.comnih.gov |
| 4-Fluoro-Phenylalanine | para-fluoro group | Altered electronic properties, potential for 19F-NMR studies, enhanced binding. |
| 4-Nitro-Phenylalanine | para-nitro group | Spectroscopic probe, precursor for other functional groups. |
| 4-Cyano-Phenylalanine | para-cyano group | Infrared probe, altered polarity. |
| α-Methyl-Phenylalanine | Methyl group on α-carbon | Highly constrained conformation, helical stabilization. nih.gov |
Development of Structurally Diverse Amino Acid Derivatives
The carboxybenzyl (Cbz) protecting group on the alpha-amino function of 4-Methyl-D-phenylalanine facilitates its use in standard peptide synthesis protocols, both in solution and on solid phase. This allows for the systematic construction of a wide array of peptide analogs and other amino acid derivatives. The presence of the methyl group on the phenyl ring provides a subtle yet significant alteration to the hydrophobicity and steric bulk of the side chain compared to unsubstituted D-phenylalanine, influencing molecular interactions and conformational preferences.
Researchers have leveraged this compound to synthesize a variety of complex peptides and peptidomimetics. The Fmoc (fluorenylmethoxycarbonyl) protected version of 4-methyl-L-phenylalanine is also widely used in solid-phase peptide synthesis to enhance hydrophobic interactions and improve the stability and solubility of the resulting peptides. chemimpex.com This highlights the general utility of the 4-methylphenylalanine scaffold in peptide design.
The synthesis of these derivatives often involves standard coupling reagents and protocols. The true versatility of this compound lies in its ability to serve as a foundational element upon which further structural diversity can be built. This can include elongation of the peptide chain, cyclization, or modification of the N- or C-termini.
Table 1: Examples of Structurally Diverse Derivatives Incorporating 4-Methyl-D-Phenylalanine
| Derivative Class | General Structure/Modification | Synthetic Utility |
| Linear Peptides | Incorporation into peptide sequences via solid-phase or solution-phase synthesis. | Exploration of receptor binding and enzyme inhibition. |
| Cyclic Peptides | Formation of cyclic structures through head-to-tail or side-chain cyclization. | Constraining conformational flexibility to enhance binding affinity and stability. |
| Peptidomimetics | Replacement of peptide bonds with more stable isosteres. | Improving pharmacokinetic properties. |
| Unnatural Amino Acid Precursors | Chemical modification of the amino acid backbone or side chain. | Generation of novel building blocks for further synthesis. |
Exploration of Structure-Activity Relationships through Side Chain Modifications
The 4-methylphenyl side chain of this compound serves as a key anchor for probing structure-activity relationships. Modifications to this side chain, even subtle ones, can lead to significant changes in biological activity by altering the compound's interaction with its biological target. The methyl group itself influences the electronic and steric properties of the phenyl ring, which can impact cation-π and hydrophobic interactions that are often crucial for molecular recognition.
While specific SAR studies focused exclusively on derivatives of this compound are not extensively detailed in publicly available literature, the broader field of phenylalanine derivatives provides a strong basis for understanding the potential impact of side chain modifications. For instance, the position and nature of substituents on the phenyl ring of phenylalanine are known to be critical for the activity of various bioactive peptides.
The 4-methyl group can be considered a starting point for further functionalization. For example, it could be a site for introducing other chemical moieties to explore binding pockets or introduce new functionalities. The systematic replacement of the methyl group with other substituents (e.g., halogens, larger alkyl groups, polar groups) would allow for a detailed mapping of the steric, electronic, and hydrophobic requirements of a given biological target.
Table 2: Hypothetical Structure-Activity Relationship Exploration via Side Chain Modification of 4-Methyl-D-Phenylalanine Derivatives
| Side Chain Modification at Position 4 | Potential Impact on Interaction | Expected Change in Biological Activity |
| Hydrogen (unsubstituted D-Phe) | Baseline hydrophobic and aromatic interactions. | Reference activity. |
| Methyl (4-Me-D-Phe) | Increased hydrophobicity and steric bulk. | Potentially enhanced binding in hydrophobic pockets. |
| Ethyl, Isopropyl | Further increase in steric hindrance and lipophilicity. | May improve or hinder binding depending on pocket size. |
| Fluoro, Chloro | Introduction of halogen bonding potential and altered electronics. | Could lead to novel interactions with the target. |
| Methoxy, Hydroxy | Introduction of hydrogen bonding capability and altered polarity. | May improve solubility and introduce new binding interactions. |
| Trifluoromethyl | Strong electron-withdrawing effects and altered lipophilicity. | Can significantly alter electronic interactions and metabolic stability. |
The exploration of such modifications allows for the fine-tuning of a lead compound's properties to optimize its efficacy and selectivity. The use of combinatorial chemistry approaches, where libraries of compounds with diverse side chains are synthesized and screened, can accelerate this process. nih.gov The foundational structure provided by this compound makes it an excellent candidate for such library synthesis.
Advanced Methodological and Analytical Considerations
Chromatographic Techniques for Separation and Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purification of Cbz-4-Methyl-D-Phenylalanine. These techniques allow for the separation of the desired compound from reactants, byproducts, and its L-enantiomer.
Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of N-protected amino acids like this compound. The separation is typically achieved using a nonpolar stationary phase, such as a C18 (ODS) column, and a polar mobile phase. mdpi.com For chiral separations, specialized chiral stationary phases (CSPs) are necessary to resolve the D- and L-enantiomers. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are effective for this purpose. nih.gov Another approach involves using a chiral mobile phase additive, such as a copper(II) complex with a chiral ligand (e.g., L-Phenylalanine), in conjunction with a standard C18 column. nih.gov
Detection is commonly performed using a UV detector, as the benzyl (B1604629) and phenyl rings in the molecule are strong chromophores. mdpi.com The typical detection wavelength is around 254-260 nm. mdpi.com
Table 1: Representative HPLC Conditions for Analysis of Cbz-Phenylalanine Derivatives
| Parameter | Condition 1: Achiral Analysis | Condition 2: Chiral Separation |
|---|---|---|
| Stationary Phase | C18 (ODS) mdpi.com | Chiral Stationary Phase (e.g., CHIROBIOTIC T) sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., Phosphoric Acid) mdpi.com | Ethanol/Water sigmaaldrich.com or Methanol/Aqueous Buffer nih.gov |
| Detection | UV at 260 nm mdpi.com | UV at 254 nm sigmaaldrich.com |
| Mode | Reversed-Phase mdpi.com | Chiral Ligand-Exchange or Reversed-Phase sigmaaldrich.comnih.gov |
The retention behavior and enantioselective separation of this compound are significantly influenced by the composition of the mobile phase. In reversed-phase chromatography, the type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) are critical. nih.gov Increasing the concentration of the organic modifier generally decreases the retention time by reducing the polarity of the mobile phase.
In chiral separations, mobile phase modifiers can alter the interactions between the analyte and the chiral stationary phase, thereby affecting enantioselectivity. researchgate.net For instance, the choice of alcohol modifier (methanol, ethanol, etc.) can impact the hydrogen bonding and dipole-dipole interactions that contribute to chiral recognition. nih.gov The pH of the mobile phase is also a crucial parameter, as it affects the ionization state of the carboxylic acid group, which in turn influences its retention on the column. nih.gov
Stereochemical Purity Assessment and Racemization Control
Maintaining the stereochemical integrity of this compound is paramount, especially during its use in peptide synthesis.
Racemization, the conversion of a chiral molecule into its mirror image, is a significant risk during the activation of the carboxylic acid group for amide bond formation. nih.gov The primary mechanism involves the formation of an optically unstable oxazolone (B7731731) (or azlactone) intermediate. luxembourg-bio.com The presence of a base can abstract the acidic α-proton of this intermediate, leading to loss of stereochemical configuration. nih.govhighfine.com
N-Cbz protected amino acids are generally considered more stable and less prone to racemization compared to N-acetyl protected amino acids. nih.gov However, careful selection of coupling reagents and reaction conditions is still necessary to suppress this side reaction.
Table 2: Strategies for Minimizing Racemization
| Strategy | Example | Rationale |
|---|---|---|
| Coupling Reagents | DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) luxembourg-bio.com | Promotes rapid amide bond formation, minimizing the lifetime of the reactive intermediate. luxembourg-bio.com |
| Additives | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) peptide.com | These additives form active esters that are less prone to racemization than other activated intermediates. highfine.compeptide.com |
| Base Selection | N-Methylmorpholine (NMM), 2,4,6-collidine highfine.com | Sterically hindered or weaker bases are less likely to promote the abstraction of the α-proton. highfine.com |
| Low Temperature | Reactions performed at 0 °C or lower luxembourg-bio.com | Reduces the rate of the racemization side reaction. luxembourg-bio.com |
Determining the enantiomeric excess (e.e.) is crucial to confirm the stereochemical purity of this compound.
Chiral HPLC: This is the most common and reliable method. Using a chiral stationary phase, the D- and L-enantiomers can be separated into distinct peaks. The e.e. is calculated from the relative peak areas. rsc.orgtmu.edu.twnih.gov
Mass Spectrometry (MS): Chiral differentiation can be achieved by forming diastereomeric complexes in the gas phase. ucdavis.edu For example, protonated complexes of the amino acid with a chiral selector like β-cyclodextrin can be generated via electrospray ionization, and the rates of subsequent gas-phase reactions can be used to determine the enantiomeric composition. ucdavis.edu
Fluorescence Spectroscopy: High-throughput methods have been developed based on the formation of fluorescent diastereomeric complexes. nih.gov The analyte enantiomers assemble with a chiral fluorescent ligand, and the differential fluorescence intensity of the resulting complexes allows for precise e.e. determination. nih.gov
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide definitive structural information for this compound, confirming its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Expected signals include: multiplets for the aromatic protons of the benzyl and p-tolyl groups, a singlet for the methyl group protons (~2.3 ppm), signals for the benzylic protons of the Cbz group (~5.1 ppm), and signals for the α- and β-protons of the phenylalanine backbone. chemicalbook.com
¹³C NMR: The carbon spectrum shows characteristic signals for the carbonyl carbons (urethane and carboxylic acid), aromatic carbons, the methyl carbon, and the α- and β-carbons of the amino acid.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for a Cbz-protected amino acid include: a broad O-H stretch from the carboxylic acid, an N-H stretch, a strong C=O stretch for the urethane (B1682113) group (~1715 cm⁻¹), another C=O stretch for the carboxylic acid (~1695 cm⁻¹), and C-O stretching bands. researchgate.netwayne.edu
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C18H19NO4, the expected monoisotopic mass is approximately 313.13 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical information for structural confirmation.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-methylphenyl group and the benzyloxycarbonyl (Cbz) protecting group will appear in the downfield region, typically between 7.0 and 7.4 ppm. The benzylic protons of the Cbz group will likely appear as a singlet around 5.1 ppm. The protons of the phenylalanine backbone, including the alpha-proton and the beta-protons, will exhibit characteristic multiplets. The methyl protons of the 4-methylphenyl group will produce a singlet in the upfield region, generally around 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the carbamate (B1207046) and the carboxylic acid will be observed in the most downfield region, typically above 155 ppm. The aromatic carbons will resonate in the range of 120-140 ppm. The alpha-carbon of the amino acid backbone is expected around 55-60 ppm, while the beta-carbon will be further upfield. The benzylic carbon of the Cbz group will appear around 67 ppm, and the methyl carbon of the tolyl group will be in the most upfield region, around 21 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~175 |
| Carbamate (C=O) | - | ~156 |
| Aromatic CH (Cbz) | ~7.35 (m, 5H) | ~128-136 |
| Aromatic CH (p-tolyl) | ~7.1 (d, 2H), ~7.0 (d, 2H) | ~129, ~128 |
| Alpha-CH | ~4.6 (m, 1H) | ~55 |
| Benzylic CH₂ (Cbz) | ~5.1 (s, 2H) | ~67 |
| Beta-CH₂ | ~3.1 (m, 2H) | ~37 |
| Methyl (CH₃) | ~2.3 (s, 3H) | ~21 |
Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₉NO₄), the expected exact mass is approximately 313.1314 g/mol .
In an electrospray ionization (ESI) mass spectrum, the molecule is likely to be observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 314.1387. Depending on the conditions, other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 336.1206) may also be present. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing characteristic losses, such as the loss of the benzyloxycarbonyl group.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₈H₂₀NO₄⁺ | 314.1387 |
| [M+Na]⁺ | C₁₈H₁₉NNaO₄⁺ | 336.1206 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and the urethane (carbamate) group will likely appear as strong, distinct peaks in the region of 1680-1740 cm⁻¹. The N-H stretching of the carbamate may be observed around 3300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be just below 3000 cm⁻¹. Bending vibrations for the aromatic rings and other functional groups will be present in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |
| Carbamate N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Carboxylic Acid C=O | Stretch | ~1700-1725 |
| Carbamate C=O | Stretch | ~1690-1710 |
| Aromatic C=C | Stretch | ~1450-1600 |
Future Research Directions and Emerging Paradigms for Cbz 4 Methyl D Phenylalanine
The unique structural characteristics of Cbz-4-Methyl-D-Phenylalanine, a protected and non-canonical amino acid, position it as a valuable building block in medicinal chemistry and materials science. Future research is poised to leverage cutting-edge technologies and methodologies to unlock its full potential. The exploration of this compound is moving towards integrated, predictive, and innovative strategies to design novel molecules with enhanced functionalities.
Q & A
Q. What are the optimal synthetic routes for Cbz-4-Methyl-D-Phenylalanine, and how can purity be validated?
The synthesis typically involves:
- Protection of the amino group : The carbobenzyloxy (Cbz) group is introduced via reaction with benzyl chloroformate in dichloromethane (DCM) under an inert atmosphere to prevent oxidation .
- Methylation : A Friedel-Crafts alkylation or directed ortho-metalation strategy is used to introduce the para-methyl group on the phenyl ring. Solvent choice (e.g., tetrahydrofuran or DCM) and temperature control (0–25°C) are critical for regioselectivity .
- Deprotection : The Cbz group is removed using hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr in acetic acid), depending on downstream applications.
Validation : Purity is assessed via HPLC (>95% purity threshold) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted starting material or over-methylated derivatives .
Q. How does the methyl substitution at the para position influence the compound’s physicochemical properties?
The para-methyl group:
- Increases hydrophobicity : Measured via logP values (e.g., compared to non-methylated analogs), impacting peptide membrane permeability .
- Alters steric bulk : X-ray crystallography or computational modeling (e.g., DFT) can quantify steric hindrance effects on enzyme-substrate interactions .
- Modifies electronic properties : IR spectroscopy and Hammett constants (σ) reflect electron-donating effects of the methyl group, influencing reaction kinetics in peptide coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data involving this compound?
Contradictions may arise from:
- Variability in enzyme sources : Compare activity across isoforms (e.g., trypsin vs. chymotrypsin) using kinetic assays (Km/Vmax) .
- Solvent effects : Test enzymatic reactions in buffered vs. organic-aqueous systems to assess solvation impacts .
- Data normalization : Use internal standards (e.g., fluorogenic substrates) to control for batch-to-batch enzyme variability .
Example : If conflicting Km values are reported, replicate experiments under standardized conditions (pH 7.4, 37°C) and validate with isothermal titration calorimetry (ITC) .
Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
Key considerations:
- Coupling efficiency : Use pre-activated derivatives (e.g., HATU/DIPEA) and monitor via ninhydrin tests or LC-MS .
- Side-chain interactions : Conduct SPPS with resins (e.g., Wang or Rink amide) that minimize steric clashes with the methyl group .
- Deprotection compatibility : Ensure the Cbz group is stable during Fmoc removal (20% piperidine in DMF) but cleavable post-synthesis .
Case study : A 2023 study achieved 85% yield for a 15-mer peptide by alternating coupling cycles with microwave-assisted heating (50°C) .
Q. How can computational modeling predict the impact of this compound on peptide tertiary structure?
- Molecular dynamics (MD) simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) over 100-ns trajectories to assess methyl-induced conformational changes .
- Free-energy calculations : Use MM-GBSA to compare binding affinities of methylated vs. non-methylated peptides to target receptors .
- Docking studies : AutoDock Vina or Schrödinger Suite can predict how the methyl group alters interactions with enzymatic active sites .
Methodological Guidance
Q. What frameworks ensure rigorous experimental design when studying this compound?
Apply the FINER criteria for research questions:
- Feasible : Pilot studies to confirm synthetic yields (>70%) and peptide solubility in target buffers .
- Novel : Compare results to existing data on analogs like Cbz-3,4-Difluoro-L-Phenylalanine to highlight unique methyl group effects .
- Ethical : Adhere to institutional guidelines for handling hazardous reagents (e.g., benzyl chloroformate) .
Q. How should researchers document synthetic procedures for reproducibility?
- Detailed protocols : Specify reaction times, temperatures, and molar ratios (e.g., 1.2 eq. benzyl chloroformate added dropwise at 0°C) .
- Supporting information : Include raw NMR/HPLC data in supplementary files, annotated with peak assignments and purity thresholds .
- Error reporting : Disclose batch-specific variability (e.g., ±5% yield differences) and corrective measures (e.g., column chromatography adjustments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
